molecular formula C13H9BrN2O3 B5752346 N-(3-bromophenyl)-4-nitrobenzamide

N-(3-bromophenyl)-4-nitrobenzamide

Cat. No.: B5752346
M. Wt: 321.13 g/mol
InChI Key: AMUHZWDUEVMDED-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a bromine atom attached to the phenyl ring and a nitro group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-nitrobenzamide typically involves the reaction of 3-bromoaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to reflux conditions.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors.
  • Continuous monitoring of reaction parameters.
  • Efficient purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-nitrobenzamide undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives with different electrophiles.

    Reduction: N-(3-bromophenyl)-4-aminobenzamide.

    Nucleophilic Substitution: Compounds with nucleophiles replacing the bromine atom.

Scientific Research Applications

N-(3-bromophenyl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-nitrobenzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-fluorophenyl)-4-nitrobenzamide: Similar structure but with a fluorine atom instead of bromine.

    N-(3-iodophenyl)-4-nitrobenzamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

N-(3-bromophenyl)-4-nitrobenzamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Biological Activity

N-(3-bromophenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and related studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound consists of a bromophenyl group and a nitro substituent on the benzamide core. The presence of these functional groups contributes to its reactivity and biological properties. The compound can be represented as follows:

Chemical Structure C13H10BrN2O2\text{Chemical Structure }\text{C}_{13}\text{H}_{10}\text{BrN}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group may engage in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, suggesting potential applications in cancer therapy.
  • Antiproliferative Effects : Similar compounds have demonstrated the ability to affect cell proliferation and induce apoptosis in various cancer cell lines.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on thrombin and Factor Xa, which are crucial for blood coagulation. A study found that derivatives of this compound showed varying degrees of anticoagulant activity, with some demonstrating potent inhibition of thrombin-catalyzed fibrin polymerization .

Table 1: Biological Activity Summary

Compound NameActivity TypeObserved Effects
This compoundAnticoagulantInhibits thrombin and Factor Xa
N-(3-bromophenyl)-4-chloro-3-nitrobenzamideAntiproliferativeInduces apoptosis in lung cancer cells
N-(3-bromophenyl)-4-methyl-3-nitrobenzamideEnzyme InhibitionModulates activity of specific kinases

Case Studies

  • Anticancer Activity : A study demonstrated that this compound analogs exhibited notable antiproliferative effects against small cell lung cancer (SCLC) cell lines. The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle progression.
  • Antiplatelet Activity : Another investigation highlighted the compound's ability to inhibit platelet aggregation induced by U46619, showcasing its potential as an antiplatelet agent. This property could be beneficial in preventing thrombotic events associated with cardiovascular diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds to understand its unique properties.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Biological Activities
N-(3-chlorophenyl)-4-nitrobenzamideChlorine instead of bromineExplored for enzyme inhibition
N-(3-bromophenyl)-4-methyl-3-nitrobenzamideMethyl group presentDifferent reactivity profile
N-(4-bromo-phenyl)-4-nitrobenzamideDifferent bromine positionPotentially different pharmacological profile

Properties

IUPAC Name

N-(3-bromophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHZWDUEVMDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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